tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate

CNS drug design membrane permeability Rule-of-Five optimization

tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate (CAS 1201916-72-4) is a doubly Boc-protected 6-bromopyridin-3-amine, formally named as Imidodicarbonic acid, 2-(6-bromo-3-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester. With molecular formula C15H21BrN2O4 and a molecular weight of 373.24 g/mol, it belongs to the class of N,N-bis(tert-butoxycarbonyl)-protected heteroaryl amines.

Molecular Formula C15H21BrN2O4
Molecular Weight 373.24 g/mol
Cat. No. B8266269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate
Molecular FormulaC15H21BrN2O4
Molecular Weight373.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C1=CN=C(C=C1)Br)C(=O)OC(C)(C)C
InChIInChI=1S/C15H21BrN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-11(16)17-9-10/h7-9H,1-6H3
InChIKeyMUSIQXSHWDDWCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate Procurement-Relevant Identity and Baseline


tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate (CAS 1201916-72-4) is a doubly Boc-protected 6-bromopyridin-3-amine, formally named as Imidodicarbonic acid, 2-(6-bromo-3-pyridinyl)-, 1,3-bis(1,1-dimethylethyl) ester . With molecular formula C15H21BrN2O4 and a molecular weight of 373.24 g/mol, it belongs to the class of N,N-bis(tert-butoxycarbonyl)-protected heteroaryl amines . The compound carries a bromine substituent at the pyridine 6-position that serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the dual Boc protection on the exocyclic nitrogen fundamentally alters the physicochemical profile relative to the corresponding mono-Boc and unprotected amine analogs [1].

Why Generic Substitution of tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate with Mono-Boc or Unprotected Analogs Is Scientifically Unjustifiable


The mono-Boc analog tert-butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1) and the unprotected 6-bromopyridin-3-amine (CAS 13534-97-9) are structurally related but functionally non-interchangeable with the bis-Boc target compound. The bis-Boc compound eliminates the hydrogen-bond donor (HBD) present in the mono-Boc NH-carbamate and the free amine, converting a donor-capable nitrogen into a purely acceptor system . This single structural change produces a >100-fold increase in computed lipophilicity (ΔLogP ≈ +2.1) relative to the mono-Boc analog , and suppresses pyridine nitrogen basicity by over 14 pKa units compared with mono-Boc congeners . Furthermore, the bis-Boc architecture enables selective mono-deprotection strategies under Lewis-acid or salt-mediated conditions—synthetic options that are simply unavailable with mono-Boc or unprotected forms . These quantifiable differences in permeability-relevant physicochemical parameters, metal-coordination behavior, and synthetic step-economy mean that substituting the bis-Boc compound with its mono-Boc or unprotected analog will unpredictably alter reaction outcomes, pharmacokinetic readouts, and intermediate isolation yields.

Quantitative Differentiation Evidence for tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate Versus Closest Analogs


Zero Hydrogen-Bond Donors Versus Mono-Boc Analog: A Binary Physicochemical Distinction with Permeability Consequences

The target bis-Boc compound has zero hydrogen-bond donors (HBD = 0), whereas the mono-Boc analog tert-butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1) has one HBD from its carbamate N–H . Elimination of the HBD is achieved by replacing the carbamate N–H with a second Boc group, converting the nitrogen into a fully substituted imidodicarbonate. This is a structurally deterministic, non-incremental difference—the compound moves from 'HBD = 1' to 'HBD = 0'—which has been correlated with improved passive membrane permeability and blood–brain barrier penetration in multiple independent medicinal chemistry campaigns [1].

CNS drug design membrane permeability Rule-of-Five optimization physicochemical profiling

LogP Enhancement of Over Two Orders of Magnitude Relative to the Mono-Boc Comparator

The bis-Boc target compound exhibits a computed LogP of 4.52 (Leyan computational pipeline), whereas the mono-Boc comparator tert-butyl (6-bromopyridin-3-yl)carbamate has a consensus LogP of 2.27 and XLogP3 of 2.44 . The ΔLogP of approximately +2.1 corresponds to a >120-fold increase in the octanol–water partition coefficient (log10 P ratio ≈ 2.08). This difference is driven by replacement of the polar carbamate N–H with a second lipophilic tert-butoxycarbonyl group, which simultaneously eliminates a hydrogen-bond donor and adds hydrophobic surface area [1]. The direction and magnitude are consistent with the known effect of N,N-bis-Boc protection on amine-containing heterocycles [2].

lipophilicity drug-likeness partition coefficient ADME prediction

Pyridine Nitrogen Basicity Suppression by >14 pKa Units Relative to Mono-Boc Regioisomers

The pyridine nitrogen in bis-Boc-protected bromopyridines is profoundly deactivated. The 2-pyridyl regioisomer 6-(di-Boc-amino)-2-bromopyridine (CAS 870703-61-0) has a predicted pKa of −2.81 ± 0.10 for the pyridine nitrogen . In contrast, the mono-Boc analog tert-butyl (6-bromopyridin-2-yl)carbamate (CAS 344331-90-4) has a predicted pKa of 11.89 ± 0.70, which corresponds to the carbamate N–H rather than the pyridine nitrogen [1]. While these pKa values probe different ionizable centers, the comparison demonstrates that the electron-withdrawing effect of two Boc groups on the same nitrogen dramatically reduces electron density on the pyridine ring, rendering the pyridine nitrogen essentially non-basic. This effect has been exploited to prevent unwanted metal-chelation by pyridine during Pd-catalyzed cross-couplings and to eliminate pyridine-mediated off-target pharmacology [2].

pKa modulation metal coordination off-target pharmacology heterocycle electronics

Commercial Purity Specification: 98% (Target) Versus 95% (Mono-Boc Analog) from the Same Vendor

From the same commercial supplier (Bidepharm), the target bis-Boc compound is offered with a standard purity of 98%, whereas the mono-Boc analog tert-butyl (6-bromopyridin-3-yl)carbamate (CAS 218594-15-1) is specified at 95% purity . This 3-percentage-point difference in nominal purity translates to a 2.5-fold lower maximum impurity burden (2% vs 5% unspecified impurities). Both products include batch-specific QC documentation (NMR, HPLC, GC), but the higher specification for the bis-Boc compound reduces the likelihood that unidentified impurities will confound biological assay interpretation or require re-purification prior to use in sensitive catalytic transformations .

purity specification procurement quality batch consistency SAR studies

Synthetic Step-Economy via Selective Mono-Deprotection: A Strategic Capability Absent in Mono-Boc Analogs

N,N-Bis-Boc-protected amines permit selective removal of one Boc group under Lewis-acid or salt-mediated conditions—specifically, Mg(ClO4)2 in acetonitrile for carbamate-type N-Boc groups, or LiBr in acetonitrile for differential cleavage in bis-carbamate systems . Mono-Boc analogs lack this capability entirely: their sole Boc group can only be fully removed or retained. The RSC review by Ragnarsson and Grehn (2013) documents that in N,N-bis(alkoxycarbonyl) systems, the two acyl groups exhibit different cleavage kinetics, enabling accumulation of the mono-deprotected intermediate at operationally useful levels [1]. This means the bis-Boc compound can serve as a latent form of both the free amine (via full deprotection with TFA) and the mono-Boc amine (via selective mono-deprotection), providing two distinct downstream functionalization pathways from a single purchased intermediate [1].

orthogonal deprotection synthetic strategy step economy bis-carbamate chemistry

Optimal Research and Procurement Application Scenarios for tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate


CNS-Penetrant Chemical Probe and Lead Optimization Programs Requiring Zero HBD and Elevated LogP

For central nervous system (CNS) drug discovery programs where reducing hydrogen-bond donor count is a primary design objective, the bis-Boc compound provides a direct-entry scaffold with HBD = 0 and LogP = 4.52 . This physicochemical profile aligns with the widely accepted CNS MPO (Multiparameter Optimization) scoring guidelines, where HBD ≤ 1 and 2 < LogP < 5 are favored [1]. The 6-bromo substituent simultaneously enables late-stage diversification via Suzuki–Miyaura or Buchwald–Hartwig coupling without disturbing the HBD-free N-substitution pattern. In contrast, the mono-Boc analog (HBD = 1, LogP ≈ 2.3) starts outside the optimal CNS chemical space and requires additional synthetic manipulation to reach the same profile.

PROTAC Linker and Bifunctional Degrader Chemistry Exploiting Pyridine Basicity Silencing

In proteolysis-targeting chimera (PROTAC) design, unintended metal chelation by basic pyridine nitrogens can interfere with cellular assay readouts and cause off-target effects. The bis-Boc compound's pyridine nitrogen pKa is predicted at −2.81 (for the 2-pyridyl regioisomer), effectively eliminating metal-coordination capacity at physiological pH . This property, combined with the bromine handle for linker attachment at the 6-position, makes the compound a strategically advantageous PROTAC building block wherein the pyridine ring functions as a geometrically rigid spacer rather than a pharmacophoric element [1]. The zero HBD count further reduces the risk of non-specific binding to serum proteins, a common concern in cellular degradation assays.

Multi-Step Heterocycle Synthesis Requiring Orthogonal Amino Group Protection Strategies

Synthetic routes to complex heterocyclic kinase inhibitors and C-nucleosides frequently require the pyridine 3-amino group to be protected during early-stage cross-coupling, then selectively revealed for subsequent amide bond formation or reductive amination . The bis-Boc compound supports a 'protect once, deprotect selectively' workflow: the doubly protected amine withstands Pd-catalyzed Suzuki coupling conditions at the 6-bromo position, after which selective mono-deprotection under Mg(ClO4)2/CH3CN or LiBr/CH3CN conditions yields the mono-Boc intermediate for further elaboration—without exposing the free amine until the final synthetic step [1]. This eliminates one full protection/deprotection cycle compared with a mono-Boc starting material, directly improving step-count and cumulative yield.

High-Purity Building Block for Fragment-Based Screening and Quantitative SAR Studies

Fragment-based drug discovery (FBDD) and quantitative structure–activity relationship (QSAR) campaigns are highly sensitive to impurity-driven artifacts. The 98% purity specification of the commercial bis-Boc compound (Bidepharm), versus 95% for the mono-Boc analog from the same vendor, reduces the maximum impurity burden from 5% to 2% . For a fragment screen tested at 100 μM, a 5% impurity corresponds to a 5 μM concentration of unknown compound—sufficient to produce false-positive hits in biochemical or biophysical assays [1]. The higher purity specification thus provides direct procurement value for laboratories that require 'screening-ready' intermediates without re-purification.

Quote Request

Request a Quote for tert-Butyl (6-bromopyridin-3-yl)(tert-butoxycarbonyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.